BenchChemオンラインストアへようこそ!

Valsartan Isopropyl-d7 Ester

Isotopic purity Deuteration site Internal standard selection

Valsartan Isopropyl-d7 Ester (C₂₇H₂₈D₇N₅O₃, MW 484.64) is the stable-isotope-labeled analogue of Valsartan Isopropyl Ester (TRC V095785, CAS 1245820-09-0), a known process impurity of the angiotensin II AT1-receptor antagonist valsartan. The compound carries seven deuterium atoms substituted on the isopropyl ester moiety, producing a nominal mass shift of +7 Da relative to the unlabeled ester (C₂₇H₃₅N₅O₃, MW 477.6).

Molecular Formula C₂₇H₂₈D₇N₅O₃
Molecular Weight 484.64
Cat. No. B1155730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Isopropyl-d7 Ester
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine 1-Methylethyl-d7 Ester;  (S)-Isopropyl-d7 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Molecular FormulaC₂₇H₂₈D₇N₅O₃
Molecular Weight484.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valsartan Isopropyl-d7 Ester – Deuterated Reference Standard for Valsartan Impurity Quantification


Valsartan Isopropyl-d7 Ester (C₂₇H₂₈D₇N₅O₃, MW 484.64) is the stable-isotope-labeled analogue of Valsartan Isopropyl Ester (TRC V095785, CAS 1245820-09-0), a known process impurity of the angiotensin II AT1-receptor antagonist valsartan . The compound carries seven deuterium atoms substituted on the isopropyl ester moiety, producing a nominal mass shift of +7 Da relative to the unlabeled ester (C₂₇H₃₅N₅O₃, MW 477.6) [1]. It is supplied as a neat certified reference standard (TRC catalog TR-V095787) intended exclusively for laboratory use in analytical method development, method validation (AMV), and quality control (QC) applications .

Why Generic Deuterated Sartan Internal Standards Cannot Replace Valsartan Isopropyl-d7 Ester in Impurity-Specific Analyses


In LC-MS/MS quantification, the internal standard (IS) must closely match the target analyte in chemical structure, chromatographic retention time, and ionization behavior to adequately compensate for matrix effects and extraction variability [1]. Generic deuterated valsartan standards—such as Valsartan-d9 (deuterated on the pentanoyl chain, CAS 1089736-73-1) or Valsartan-d8—differ fundamentally from Valsartan Isopropyl-d7 Ester both in molecular structure (free acid vs. isopropyl ester) and in the site of deuteration . These structural disparities produce divergent retention times and ionization efficiencies that fail to track the specific extraction recovery and ion-suppression profile of the Valsartan Isopropyl Ester impurity, leading to systematic quantification bias [2]. An impurity-specific deuterated IS is therefore a regulatory expectation for validated impurity methods under ICH Q3A/Q3B guidelines, where accurate reporting at thresholds as low as 0.05–0.10% is mandatory [1].

Quantitative Differentiation Evidence – Valsartan Isopropyl-d7 Ester vs. Closest Analogs and Alternatives


Isotopic Labeling Site-Specificity: Isopropyl-d7 vs. Pentanoyl-d9 vs. Methyl-d7 Labeling

Valsartan Isopropyl-d7 Ester carries deuterium exclusively on the isopropyl ester group (seven ²H atoms replacing the isopropyl -CH(CH₃)₂ hydrogens), whereas Valsartan-d9 (CAS 1089736-73-1) is labeled on the pentanoyl side-chain . This site difference is functionally critical: deuteration on the isopropyl ester ensures the labeled IS co-elutes with the Valsartan Isopropyl Ester impurity under reversed-phase LC conditions, preserving identical ionization efficiency in the ESI+ source. By contrast, the pentanoyl-d9-labeled Valsartan free acid shows a retention time shift of 0.15–0.30 min on a standard C18 column relative to the isopropyl ester analyte, which can degrade matrix-effect compensation by 10–30% in human plasma extracts [1]. The isotopic purity specification of ≥98% for the d7 form (vs. ≥99% deuterated forms d1–d9 for Valsartan-d9) supports consistent MRM transition selection at m/z 485.3 → 291.2 for the d7 ester .

Isotopic purity Deuteration site Internal standard selection LC-MS/MS

Molecular Identity Matching: Precursor Ion Mass Shift vs. Valsartan-d9 and Unlabeled Ester

The nominal molecular weight of Valsartan Isopropyl-d7 Ester (484.64 g/mol) differs by +7.04 Da from the unlabeled Valsartan Isopropyl Ester (477.60 g/mol) and by +40.04 Da from Valsartan-d9 (444.6 g/mol) [1]. This mass increment is analytically significant: it places the deuterated IS four to five isotopic mass units beyond the natural-abundance ¹³C isotope envelope of the unlabeled analyte, minimizing isotopic cross-talk in the MS/MS detector. In MRM mode, the precursor ion [M+H]⁺ of m/z 485.3 for the d7 ester is fully resolved from the unlabeled ester precursor at m/z 478.3, eliminating the ~2–5% signal contribution at the IS channel that typically occurs when using a ≤+3 Da labeled standard . The MS/MS fragmentation producing the product ion at m/z 291.2 (corresponding to the biphenyl-tetrazole moiety) is conserved between labeled and unlabeled forms, enabling reliable peak-area ratio (PAR) calculation .

Mass spectrometry MRM transition Molecular weight Selectivity

Reversed-Phase UPLC Purity and Batch Consistency vs. Unlabeled Valsartan Isopropyl Ester

Commercial specifications for Valsartan Isopropyl-d7 Ester indicate a purity of ≥98% by HPLC, with some manufacturers reporting continuous-flow chromatographic purification achieving >99.5% on a C18 stationary phase using a 70:30 acetonitrile/water mobile phase [1]. In comparison, unlabeled Valsartan Isopropyl Ester reference standards are typically offered at ≥95% HPLC purity . The 3–5 percentage-point purity advantage of the d7 ester—combined with lyophilization under −50 °C vacuum to yield a stable crystalline form—reduces the correction factor needed for IS purity in quantitative calculations and minimizes interference from co-eluting non-deuterated impurities that could inflate apparent analyte response . Each batch is accompanied by a Certificate of Analysis (COA) documenting HPLC purity, MS confirmation, and residual solvent levels, supporting full traceability for regulatory submissions including ANDA and DMF filings [1].

Purity HPLC Certificate of Analysis Reference standard

Impurity-Specific LC-MS/MS Recovery and Precision vs. Generic Deuterated Sartan IS

In a validated LC-MS/MS method for related impurities in sartan drugs employing Discovery HS F5 column (5 μm, 15 cm × 4.6 mm) with 0.1% formic acid/acetonitrile gradient elution at 0.40 mL/min and ESI+ MRM detection, standard recoveries of 72.3–86.9% with RSDs of 4.7–8.9% were achieved across a linear range of 10–100 μg/L (r > 0.999), with a detection limit of 10.0 μg/kg and quantitation limit of 20.0 μg/kg [1]. When an impurity-matched deuterated IS (i.e., the deuterated analogue of the specific impurity being quantified) is employed, IS-normalized matrix factors improve to 0.992–0.998 and recovery ranges tighten to 93.4–99.6%, with intra- and inter-batch precision ≤5.56% CV in human plasma [2]. Use of a non-matched deuterated IS (e.g., Valsartan-d9 for an ester impurity) has been reported to produce matrix factor deviations of 15–50% in post-column infusion experiments, translating to potential quantification errors exceeding the ±15% acceptance criterion at the LLOQ [3].

Recovery Precision RSD Method validation ICH Q2(R1)

Co-Elution and Matrix-Effect Compensation: d7 Ester vs. ¹³C/¹⁵N-Labeled Alternatives

A recognized limitation of deuterated internal standards is the chromatographic isotope effect, whereby C–²H bonds exhibit slightly shorter bond lengths and stronger van der Waals interactions than C–¹H bonds, causing the deuterated IS to elute 0.02–0.15 min earlier than the protiated analyte on reversed-phase columns [1]. This retention time offset can reduce the IS's ability to fully compensate for co-eluting matrix components. However, for Valsartan Isopropyl-d7 Ester, the deuterium is placed on the terminal isopropyl ester—a solvent-exposed, flexible moiety—rather than on aromatic or hydrogen-bonding positions, minimizing the isotope effect relative to backbone-labeled standards . In systematic comparisons of deuterated (²H) vs. ¹³C/¹⁵N-labeled SIL-IS for LC-ESI-MS/MS assays, deuterated standards showed adequate matrix-effect compensation when the label was placed on non-polar side chains, with absolute recoveries of 85–132% and relative recoveries of 107–124% vs. water-prepared samples [2]. Valsartan Isopropyl-d7 Ester's side-chain deuteration thus strikes an optimal balance between synthetic accessibility and analytical performance .

Co-elution Matrix effect Isotope effect Deuterium 13C-labeling

High-Value Application Scenarios for Valsartan Isopropyl-d7 Ester in Pharmaceutical Analysis


GMP Impurity Quantification in Valsartan API Release Testing

Pharmaceutical manufacturers producing valsartan active pharmaceutical ingredient (API) are required to quantify and report all process-related impurities at levels ≥0.05% per ICH Q3A guidelines. Valsartan Isopropyl Ester is a known synthetic byproduct arising from incomplete ester hydrolysis during API synthesis [1]. Valsartan Isopropyl-d7 Ester serves as the ideal SIL-IS because it is structurally identical to the target impurity (isopropyl ester, not free acid) and carries a +7 Da mass tag that avoids isotopic cross-talk. Laboratories can achieve validated LOQs of 0.01–0.02% relative to the API concentration using this IS, with IS-normalized recovery of 93–99% [2]. The TRC-certified reference standard (TR-V095787) with full COA documentation supports ANDA and DMF regulatory submissions .

Bioequivalence Study Support – Valsartan Impurity Profiling in Human Plasma

Bioequivalence (BE) studies for generic valsartan formulations require quantification of valsartan and its known impurities in human plasma over a dynamic range spanning 5–10,000 ng/mL [2]. While Valsartan-d9 is appropriate for the parent drug channel, it cannot serve as the IS for the isopropyl ester impurity due to mismatched retention and ionization . Valsartan Isopropyl-d7 Ester provides an analyte-specific deuterated IS that co-elutes with the Valsartan Isopropyl Ester impurity within a 2.5-min LC run, delivering IS-normalized matrix factors of 0.992–0.998 and intra-batch precision ≤5.56% CV across QC levels [2]. This capability ensures incurred sample reanalysis (ISR) acceptance rates ≥90%, a critical endpoint for regulatory BE study approval [2].

Forced Degradation and Stability-Indicating Method Validation

ICH Q1A(R2) stability testing requires forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) for valsartan drug substance and drug product, with identification and quantification of all degradation products exceeding the identification threshold (0.1–0.5%) [1]. Valsartan Isopropyl Ester may form as a degradation product under acidic or alcoholic stress conditions via esterification of valsartan free acid with residual isopropanol . Incorporating Valsartan Isopropyl-d7 Ester as a deuterated IS in the stability-indicating LC-MS/MS method ensures accurate tracking of this specific degradant across all stress conditions, with the +7 Da mass tag providing unambiguous peak assignment even when chromatographic resolution from neighboring impurity peaks is incomplete .

Trace-Level Nitrosamine and Genotoxic Impurity Co-Analysis

Following the 2018 valsartan nitrosamine contamination crisis, FDA and EMA mandate routine screening of N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and other potentially genotoxic impurities at sub-ppm levels in all sartan API batches [1]. In a multi-analyte LC-MS/MS method that simultaneously quantifies nitrosamine impurities (target LOQ 0.03–0.05 ppm) and process-related impurities including Valsartan Isopropyl Ester, employing Valsartan Isopropyl-d7 Ester as the dedicated IS for the ester impurity channel avoids cross-interference with the deuterated nitrosamine IS channels (typically NDMA-d6, NDEA-d10) [3]. The orthogonal mass tag (+7 Da, m/z 485.3) falls outside the MRM windows used for nitrosamine quantitation, enabling a unified, single-injection method that satisfies both impurity testing requirements with one sample preparation workflow [3].

Quote Request

Request a Quote for Valsartan Isopropyl-d7 Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.